molecular formula C9H12FNO B7946520 (R)-3-Amino-2-(4-fluorophenyl)propan-1-ol

(R)-3-Amino-2-(4-fluorophenyl)propan-1-ol

Cat. No.: B7946520
M. Wt: 169.20 g/mol
InChI Key: GCXZDTJUOWYBTG-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-Amino-2-(4-fluorophenyl)propan-1-ol is a chiral compound with significant importance in various fields of scientific research. It is characterized by the presence of an amino group, a fluorophenyl group, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-fluorophenyl)propan-1-ol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method includes the reduction of 4-fluorophenylacetone using a chiral catalyst to ensure the production of the ®-enantiomer. The reaction is often carried out in the presence of hydrogen gas and a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of ®-3-Amino-2-(4-fluorophenyl)propan-1-ol may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often using advanced chiral catalysts and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-fluorophenyl)propan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

®-3-Amino-2-(4-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-Amino-2-(4-fluorophenyl)propan-1-ol is unique due to its specific chiral configuration and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and other applications .

Properties

IUPAC Name

(2R)-3-amino-2-(4-fluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,12H,5-6,11H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXZDTJUOWYBTG-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](CN)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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